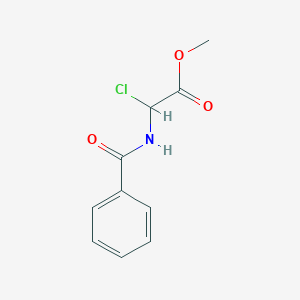![molecular formula C9H8Br2S B14645256 Benzene, [(2,2-dibromocyclopropyl)thio]- CAS No. 54061-23-3](/img/structure/B14645256.png)
Benzene, [(2,2-dibromocyclopropyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2,2-dibromocyclopropyl)thio]- is an organic compound characterized by the presence of a benzene ring substituted with a [(2,2-dibromocyclopropyl)thio] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dibromocyclopropyl)thio]- typically involves the reaction of benzene with 2,2-dibromocyclopropyl thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Types of Reactions:
Oxidation: Benzene, [(2,2-dibromocyclopropyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dibromo group to a less oxidized state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with reduced bromine content.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, [(2,2-dibromocyclopropyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene, [(2,2-dibromocyclopropyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The [(2,2-dibromocyclopropyl)thio] group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to active sites on enzymes or altering the function of cellular receptors.
Vergleich Mit ähnlichen Verbindungen
- Benzene, [(2,2-dichlorocyclopropyl)thio]-
- Benzene, [(2,2-difluorocyclopropyl)thio]-
- Benzene, [(2,2-diiodocyclopropyl)thio]-
Comparison: Benzene, [(2,2-dibromocyclopropyl)thio]- is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are distinct from those involving other halogens.
Eigenschaften
CAS-Nummer |
54061-23-3 |
|---|---|
Molekularformel |
C9H8Br2S |
Molekulargewicht |
308.03 g/mol |
IUPAC-Name |
(2,2-dibromocyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C9H8Br2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
KAZZBDXDOQZJKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(Br)Br)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
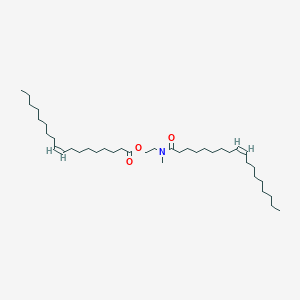
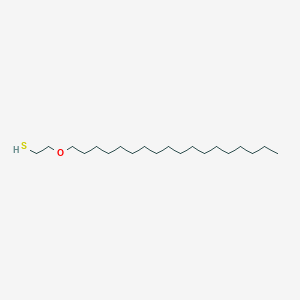
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

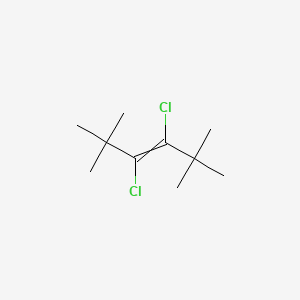
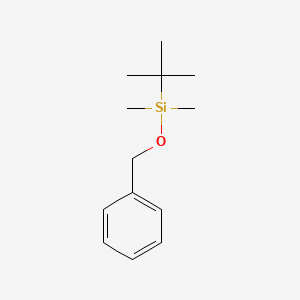
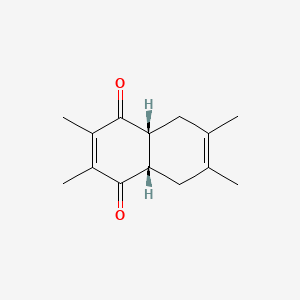
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)

![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)

